molecular formula C6H3BrClFO B1413504 4-Bromo-5-chloro-2-fluorophenol CAS No. 1805518-69-7

4-Bromo-5-chloro-2-fluorophenol

Cat. No.: B1413504
CAS No.: 1805518-69-7
M. Wt: 225.44 g/mol
InChI Key: IJPATGHIFLKJRI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorophenol is a halogenated building block used in a wide range of applications . It has a molecular formula of CHBrClFO and an average mass of 225.443 Da . It is used in pharmaceutical research into treating Huntington’s disease and other desirable industries such as environmental studies and further biological investigations .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can influence the properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.44 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photoreaction Mechanisms

4-Bromo-5-chloro-2-fluorophenol has been studied for its photoreaction mechanisms, particularly in low-temperature argon matrices. Intramolecular hydrogen-atom tunneling and photoreaction pathways have been a focus, with experiments revealing the production of various compounds upon UV irradiation, such as 2-fluoro-4-bromocyclopentadienylidenemethanone through Wolff rearrangement (Nanbu, Sekine, & Nakata, 2012).

Electrooptical Properties

The compound's derivatives, particularly when combined with other chemical structures, have been explored for their electrooptical properties. Studies have produced low melting esters with large nematic ranges, which are useful in electrooptical applications (Gray & Kelly, 1981).

Hydrogen-Bond Basicity

Investigations into the hydrogen-bond basicity of halogenated phenols, including this compound, have provided insights into hydrogen bond enthalpies and their interactions with various alkane families. This research aids in understanding the thermodynamics of hydrogen bonding in complex organic molecules (Ouvrard, Berthelot, & Laurence, 2001).

Biotransformation

Biotransformation of 4-halophenols to 4-halocatechols using microbial agents like Escherichia coli has been studied, demonstrating the potential of biological systems to transform this compound into various useful products (Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011).

Radiochemical Synthesis

This compound-related compounds have been used in the synthesis of radiopharmaceuticals. Specifically, derivatives of this compound have been employed as precursors in the radiosynthesis of complex molecules for medical applications (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Safety and Hazards

4-Bromo-5-chloro-2-fluorophenol is considered hazardous. Safety information includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known that halogenated phenols like 4-bromo-5-chloro-2-fluorophenol are often used as building blocks in pharmaceutical research . They can interact with a variety of biological targets depending on the specific context of their use.

Mode of Action

For instance, they can undergo Suzuki-Miyaura coupling, a type of cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

It is known that halogenated phenols can participate in enzyme-catalyzed reactions . For example, they can undergo enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Result of Action

It is known that halogenated phenols can have various effects depending on their specific chemical structure and the context of their use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Furthermore, the compound’s action can also be influenced by the biological environment, including the presence of specific enzymes and other biomolecules.

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATGHIFLKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805518-69-7
Record name 4-bromo-5-chloro-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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